Acetamide, N-[2-(chloroacetyl)phenyl]-
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Overview
Description
Acetamide, N-[2-(chloroacetyl)phenyl]-, a complex organic compound, is notable for its diverse applications in chemistry and industry. Characterized by a phenyl group substituted with a chloroacetyl moiety at the ortho position, this compound exhibits unique chemical properties that lend themselves to various scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N-[2-(chloroacetyl)phenyl]- can be synthesized via several methods. A common route involves the acetylation of 2-aminophenyl with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to avoid by-product formation.
Reaction Setup: : Reactants are dissolved in a suitable organic solvent (e.g., dichloromethane).
Addition of Chloroacetyl Chloride: : Chloroacetyl chloride is added dropwise to the mixture with continuous stirring.
Temperature Control: : The reaction mixture is maintained at low temperature (~0-5°C).
Completion and Isolation: : After the reaction, the product is isolated by extraction and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis often involves continuous flow techniques to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography, may be employed to achieve high purity levels necessary for specific applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(chloroacetyl)phenyl]- undergoes various chemical reactions, including:
Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines) to form corresponding amides or other derivatives.
Reduction: : The compound can be reduced to form amine derivatives under hydrogenation conditions.
Oxidation: : The phenyl ring and adjacent functional groups can undergo oxidation, leading to the formation of carboxylated or hydroxylated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like amines (e.g., methylamine) in the presence of a base (e.g., sodium hydroxide).
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products
Amide derivatives: : Resulting from nucleophilic substitution.
Amino derivatives: : Formed by reduction processes.
Carboxylated/hydroxylated derivatives: : Obtained via oxidation.
Scientific Research Applications
Acetamide, N-[2-(chloroacetyl)phenyl]- finds use in various fields:
Chemistry: : As a reagent in organic synthesis for creating complex molecules.
Biology: : In biochemical assays to study enzyme interactions and inhibitor effects.
Medicine: : As a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: : In the production of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The compound's effects depend on its ability to interact with molecular targets, such as enzymes or receptors, through mechanisms like:
Inhibition: : Binding to active sites of enzymes, blocking substrate access and activity.
Activation: : Modulating receptor functions to alter cellular responses.
Comparison with Similar Compounds
Compared to other amides with phenyl substitutions:
Acetamide, N-[2-(bromoacetyl)phenyl]-: : Similar structure but different reactivity due to the bromine atom.
Acetamide, N-[2-(fluoroacetyl)phenyl]-: : Fluorine substitution alters its electronic properties, affecting its reactivity and applications.
Conclusion
Acetamide, N-[2-(chloroacetyl)phenyl]- is a versatile compound with broad applications across multiple scientific and industrial domains, distinguished by its unique reactivity and structural characteristics. Its comprehensive study and utilization continue to reveal new potentials and innovations.
Properties
IUPAC Name |
N-[2-(2-chloroacetyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSVNDUFQTTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372774 |
Source
|
Record name | ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68095-22-7 |
Source
|
Record name | ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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